molecular formula C18H21NO5S2 B13257561 methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-sulfanylbutanoate

methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-sulfanylbutanoate

Cat. No.: B13257561
M. Wt: 395.5 g/mol
InChI Key: TVKPJIZJDJIAJB-INIZCTEOSA-N
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Description

Methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-sulfanylbutanoate is a complex organic compound that belongs to the class of sulfonylamino compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-sulfanylbutanoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonylamino group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino and sulfanyl groups may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]amino]-4-sulfanylbutanoate
  • Methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-hydroxybutanoate

Uniqueness

Methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-sulfanylbutanoate is unique due to the presence of both sulfonylamino and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

methyl (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-sulfanylbutanoate

InChI

InChI=1S/C18H21NO5S2/c1-13-5-3-4-6-17(13)24-14-7-9-15(10-8-14)26(21,22)19-16(11-12-25)18(20)23-2/h3-10,16,19,25H,11-12H2,1-2H3/t16-/m0/s1

InChI Key

TVKPJIZJDJIAJB-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCS)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCS)C(=O)OC

Origin of Product

United States

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